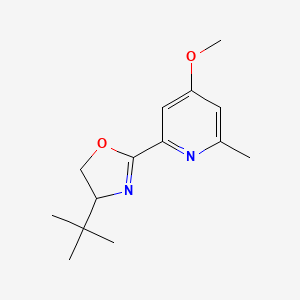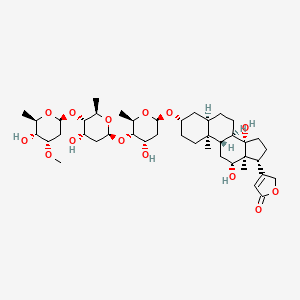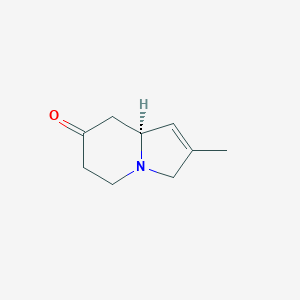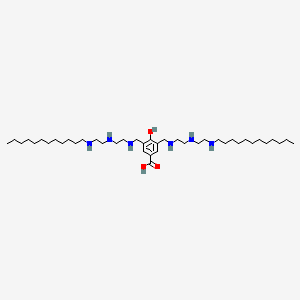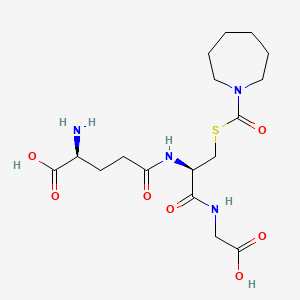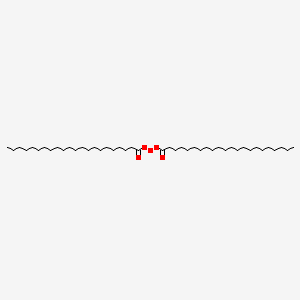
strontium;docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium docosanoate is a chemical compound formed by the combination of strontium, an alkaline earth metal, and docosanoic acid, a long-chain fatty acid Strontium is known for its applications in various fields, including medicine and materials science, while docosanoic acid is commonly found in natural fats and oils
準備方法
Synthetic Routes and Reaction Conditions
Strontium docosanoate can be synthesized through a reaction between strontium salts (such as strontium chloride or strontium nitrate) and docosanoic acid. The reaction typically involves dissolving the strontium salt in water and then adding docosanoic acid dissolved in an organic solvent. The mixture is then heated to facilitate the reaction, resulting in the formation of strontium docosanoate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of strontium docosanoate may involve more advanced techniques such as solvent extraction, crystallization, and purification processes to ensure high purity and yield. The use of automated reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Strontium docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form strontium oxide and other oxidation products.
Reduction: Reduction reactions can convert strontium docosanoate into strontium metal and docosanoic acid.
Substitution: The strontium ion in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled temperature and pH conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can facilitate the reduction process.
Substitution: Ion-exchange reactions can be carried out using solutions of other metal salts under ambient conditions.
Major Products Formed
Oxidation: Strontium oxide and various organic oxidation products.
Reduction: Strontium metal and docosanoic acid.
Substitution: New metal-docosanoate compounds depending on the substituting metal ion.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other strontium-containing compounds and materials.
Biology: Investigated for its potential role in bone regeneration and as a biomaterial for tissue engineering.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: Utilized in the production of specialized coatings, lubricants, and as an additive in polymer formulations.
作用機序
The mechanism of action of strontium docosanoate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions can replace calcium ions in bone mineralization processes, promoting bone formation and reducing bone resorption. The docosanoate component may enhance the bioavailability and stability of the compound, facilitating its therapeutic effects. Molecular targets include osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), with pathways involving calcium signaling and bone remodeling.
類似化合物との比較
Similar Compounds
Strontium ranelate: Another strontium-based compound used in the treatment of osteoporosis.
Calcium docosanoate: A similar compound where calcium replaces strontium.
Magnesium docosanoate: A compound with magnesium instead of strontium.
Uniqueness
Strontium docosanoate is unique due to the specific combination of strontium and docosanoic acid, which imparts distinct properties such as enhanced bone regeneration potential and specific chemical reactivity. Compared to strontium ranelate, strontium docosanoate may offer different bioavailability and therapeutic profiles. The long-chain fatty acid component (docosanoate) also provides unique solubility and stability characteristics compared to other metal-docosanoate compounds.
特性
分子式 |
C44H86O4Sr |
|---|---|
分子量 |
766.8 g/mol |
IUPAC名 |
strontium;docosanoate |
InChI |
InChI=1S/2C22H44O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
InChIキー |
AMDWOFASIZJYBK-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


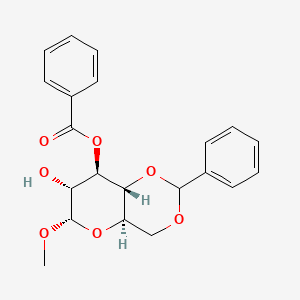
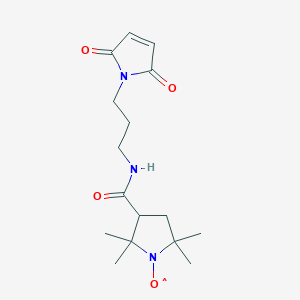
![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)

![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
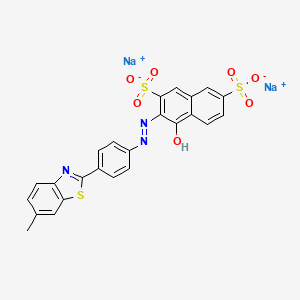
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
